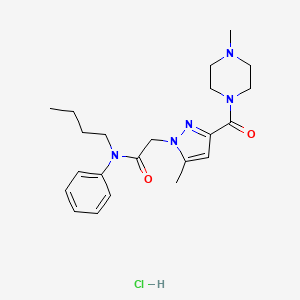
N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C22H32ClN5O2 and its molecular weight is 433.98. The purity is usually 95%.
BenchChem offers high-quality N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
T-type Calcium Channel Blocker for Epilepsy Treatment
Research has identified N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium channel blockers. These compounds, through optimization for solubility, brain penetration, and negative Ames test results, led to the development of a clinical candidate, ACT-709478, for generalized epilepsies treatment (Bezençon et al., 2017).
Antioxidant, Analgesic, and Anti-inflammatory Agent
Another study synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, demonstrating significant in vitro antioxidant activities alongside notable analgesic and anti-inflammatory effects in vivo, suggesting its utility in managing pain and inflammation (Nayak et al., 2014).
H1-antihistamine and Mast Cell Stabilizing Properties
Compounds with structures related to N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride have been prepared and evaluated for H1-antihistamine activity. One such compound demonstrated potent H1-antihistamine activity and the ability to stabilize mast cells, suggesting potential applications in allergy and anaphylaxis management (Buckle et al., 1986).
Cholinesterase Inhibitory Activity for Alzheimer's Disease
A group of N-phenylacetamide derivatives bearing pyrazole and 1,2,4-triazole rings were synthesized to investigate their cholinesterase inhibitory activities. These studies aimed at exploring treatments for Alzheimer’s disease, with compounds showing moderate and selective acetylcholinesterase inhibitory activity, highlighting their potential therapeutic benefits (Tarikogullari et al., 2015).
Antioxidant Activity of Coordination Complexes
Research into pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes, which were studied for their antioxidant activities. These complexes, alongside the ligands, demonstrated significant antioxidant properties, offering insights into the development of new antioxidant agents (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
N-butyl-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2.ClH/c1-4-5-11-26(19-9-7-6-8-10-19)21(28)17-27-18(2)16-20(23-27)22(29)25-14-12-24(3)13-15-25;/h6-10,16H,4-5,11-15,17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQBIBJGFSFAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2713664.png)
![N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2713665.png)
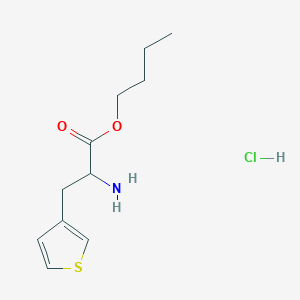
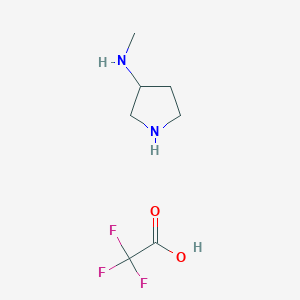
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2713670.png)
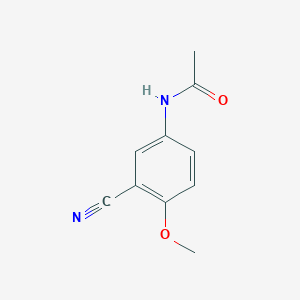
![4-(4-chlorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2713672.png)
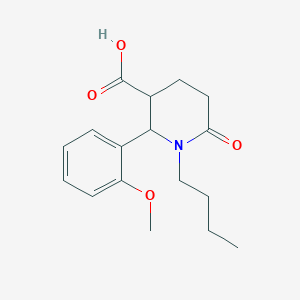
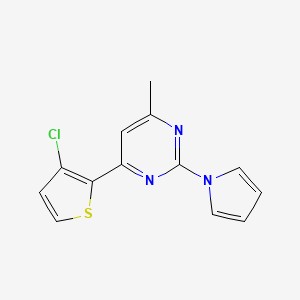



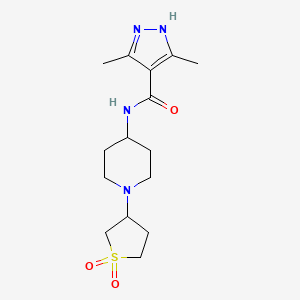
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2713686.png)